molecular formula C23H28ClNO3 B13741250 7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride CAS No. 38035-23-3

7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride

Cat. No.: B13741250
CAS No.: 38035-23-3
M. Wt: 401.9 g/mol
InChI Key: YNHNBPOIKVARFG-UHFFFAOYSA-N
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Description

7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of polyphenolic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:

    Alkylation: Introduction of the butoxy group at the 7th position.

    Aminomethylation: Addition of the dimethylaminomethyl group at the 8th position.

    Methylation: Incorporation of the methyl group at the 3rd position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

38035-23-3

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

(7-butoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C23H27NO3.ClH/c1-5-6-14-26-20-13-12-18-21(25)16(2)22(17-10-8-7-9-11-17)27-23(18)19(20)15-24(3)4;/h7-13H,5-6,14-15H2,1-4H3;1H

InChI Key

YNHNBPOIKVARFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)C[NH+](C)C.[Cl-]

Origin of Product

United States

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